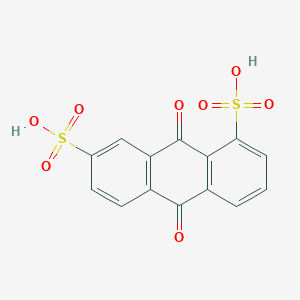
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is also known by its abbreviated name, DDAS, and is a derivative of anthracene. DDAS is a highly water-soluble compound and is commonly used as a dye for textiles and paper. However, recent studies have shown that DDAS has many more potential uses, especially in the field of biomedical research.
作用机制
The mechanism of action of DDAS is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. DDAS has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
生化和生理效应
DDAS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and improve cognitive function. DDAS has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
One of the main advantages of using DDAS in lab experiments is its high water solubility, which makes it easy to work with. DDAS is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DDAS is its high cost and the complex synthesis process required to produce it.
未来方向
There are many potential future directions for research on DDAS. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DDAS has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the use of DDAS as a fluorescent probe in biological imaging. Researchers are exploring new ways to use DDAS to label and track cells in vivo, which could have significant implications for the study of cellular processes and disease progression.
Finally, there is also interest in exploring the use of DDAS as a potential therapeutic agent for cancer. DDAS has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
In conclusion, DDAS is a highly versatile and promising compound that has many potential applications in scientific research. Its unique properties and potential therapeutic benefits make it an important area of study for researchers in a variety of fields.
合成方法
DDAS can be synthesized through a complex chemical process that involves the reaction of anthracene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form DDAS. The synthesis process is time-consuming and requires specialized equipment and expertise.
科学研究应用
DDAS has many potential applications in scientific research. It has been shown to have antioxidant properties, which make it useful in the treatment of various diseases caused by oxidative stress. DDAS has also been studied for its potential use as a fluorescent probe in biological imaging. It has been shown to be highly effective in labeling and tracking cells in vivo.
属性
CAS 编号 |
14395-08-5 |
|---|---|
产品名称 |
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid |
分子式 |
C14H8O8S2 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
VNIFUVUQZVMDER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
其他 CAS 编号 |
14395-08-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



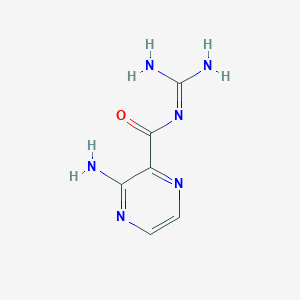
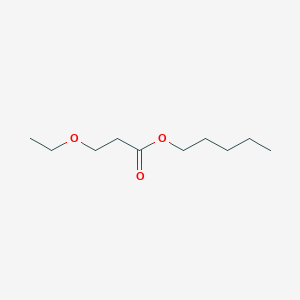
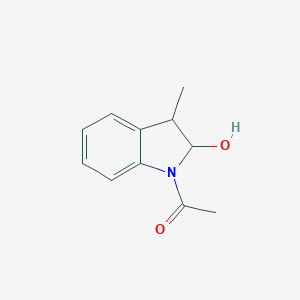
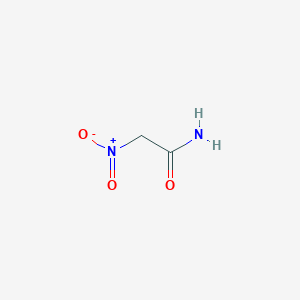

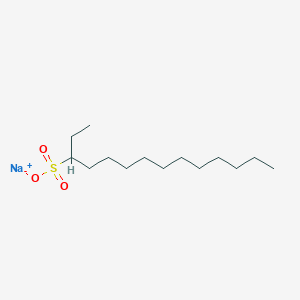
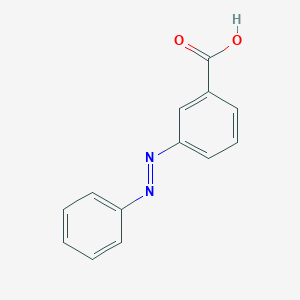
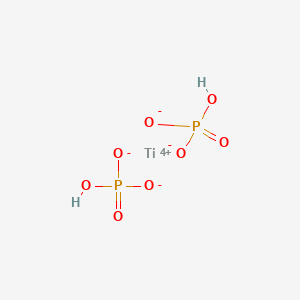
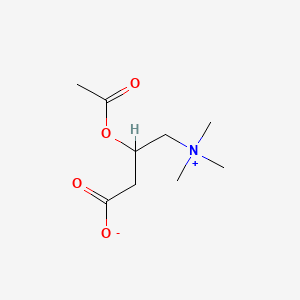
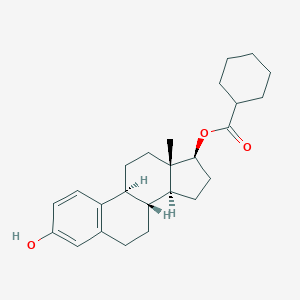
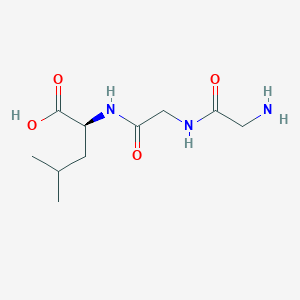
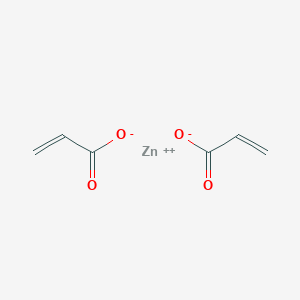
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)